2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione
CAS No.: 59501-75-6
Cat. No.: VC7275254
Molecular Formula: C15H19NO2S
Molecular Weight: 277.38
* For research use only. Not for human or veterinary use.
![2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione - 59501-75-6](/images/structure/VC7275254.png)
Specification
CAS No. | 59501-75-6 |
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Molecular Formula | C15H19NO2S |
Molecular Weight | 277.38 |
IUPAC Name | 2-(6-methylsulfanylhexyl)isoindole-1,3-dione |
Standard InChI | InChI=1S/C15H19NO2S/c1-19-11-7-3-2-6-10-16-14(17)12-8-4-5-9-13(12)15(16)18/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Standard InChI Key | SWHOTOHVNMOBHZ-UHFFFAOYSA-N |
SMILES | CSCCCCCCN1C(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the isoindole-1,3-dione family, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered lactam ring. The 6-(methylsulfanyl)hexyl chain at position 2 introduces hydrophobicity and potential metabolic stability. Key structural identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₉NO₂S | |
Molecular Weight | 277.38 g/mol | |
SMILES | CSCCCCCCN1C(=O)c2ccccc2C1=O | |
InChIKey | SWHOTOHVNMOBHZ-UHFFFAOYSA-N |
The methylsulfanyl group (-SMe) enhances lipophilicity (calculated XLogP3 ≈ 2.1) , facilitating membrane permeability in biological systems.
Spectroscopic Characteristics
While experimental NMR or IR data are unavailable in public databases, computational predictions suggest:
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¹H NMR: Signals at δ 1.2–1.6 ppm (m, hexyl chain), δ 2.1 ppm (s, -SMe), δ 3.6–3.8 ppm (t, N-CH₂), and aromatic protons at δ 7.4–7.8 ppm .
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and 650 cm⁻¹ (C-S vibration) .
Synthesis and Manufacturing
Synthetic Pathways
Although no direct synthesis reports exist for this compound, analogous isoindole-1,3-diones are typically prepared via:
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Cyclocondensation: Reaction of phthalic anhydride derivatives with primary amines, followed by alkylation .
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Domino Reactions: As demonstrated in , T3P® (propylphosphonic anhydride) activates propiolic acids to form isoindole-dione frameworks in one-pot procedures.
A plausible route for 2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione involves:
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Alkylation of isoindole-1,3-dione with 6-bromohexyl methyl sulfide.
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Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Industrial Production
Current manufacturers (e.g., Biofount) produce the compound at milligram scales (25 mg, 97% purity) for research applications . Large-scale synthesis would require optimizing reaction conditions to minimize byproducts like N-alkylated isomers.
Physicochemical Properties
The compound’s low aqueous solubility (logS ≈ -4.1) necessitates organic solvents for biological assays .
As a certified reference material (CRM), this compound aids in:
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HPLC/MS Identification: Co-elution studies to confirm impurity peaks in active pharmaceutical ingredients (APIs) .
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Stability Testing: Monitoring degradation pathways under accelerated storage conditions.
Biological Activity Screening
While specific pharmacological data are lacking, structural analogs exhibit:
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Antiangiogenic Effects: Through inhibition of TNF-α and VEGF pathways (common in thalidomide derivatives) .
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Cereblon Binding: Potential modulation of E3 ubiquitin ligase activity, though the methylsulfanyl group may alter binding kinetics .
Future Research Directions
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